Divinyl adipate
Overview
Description
Synthesis Analysis
The synthesis of divinyl adipate primarily involves catalytic processes that facilitate the esterification of adipic acid with divinyl alcohol. Significant efforts are devoted to developing green and sustainable synthetic routes, especially from biomass derivatives, to minimize environmental impact and enhance efficiency (Lang & Li, 2021). Research in this area focuses on optimizing reaction conditions, catalysts, and starting materials to improve yield and reduce by-products.
Molecular Structure Analysis
The molecular structure of divinyl adipate features two vinyl groups attached to the adipate moiety, which significantly influences its reactivity and physical properties. The vinyl groups allow for further polymerization, leading to materials with diverse applications. Advanced analytical techniques, including spectroscopy and chromatography, are employed to elucidate the compound's detailed structure and confirm the success of synthesis procedures.
Chemical Reactions and Properties
Divinyl adipate undergoes various chemical reactions, primarily polymerization, to form polyvinyl adipate and other copolymers. These reactions are crucial in tailoring the material properties for specific applications. The presence of vinyl groups in the molecule serves as active sites for polymerization, enabling the synthesis of polymers with desired characteristics (Clair & de Oteyza, 2019).
Physical Properties Analysis
The physical properties of divinyl adipate, including melting point, boiling point, and solubility, are determined by its molecular structure. These properties are critical in assessing its suitability for various industrial applications, from polymer synthesis to additives in formulations. Understanding the physical properties is essential for processing and application in targeted industries.
Chemical Properties Analysis
Chemically, divinyl adipate is reactive towards nucleophiles, including water, alcohols, and amines, under specific conditions, leading to hydrolysis or transesterification reactions. These chemical properties are exploited in synthesizing polymeric materials and understanding the reactivity is crucial for developing novel materials with enhanced performance (Daruich de Souza et al., 2019).
Scientific Research Applications
Application Summary
Divinyl adipate is used in the synthesis of biocompatible poly(glycerol adipate) elastomers. These elastomers have potential applications in tissue engineering systems, drug delivery platforms, and coatings of biomedical prosthesis and implants .
Methods of Application
The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid and glycerol. Divinyl adipate is used to promote a reaction between divinyl adipate and glycerol, generating low-molecular-weight polymers .
Results or Outcomes
The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .
2. Synthesis of Symmetric and Asymmetric Telechelic Ethylene Glycol Oligomers
Methods of Application: The transesterification of divinyl adipate with tetraethylene glycol is carried out using Candida antarctica lipase B as a biocatalyst at 50 °C under solventless conditions .
Results or Outcomes
Under certain conditions, polycondensation is minimized and symmetric and asymmetric telechelic TEGs are obtained. For example, at a DVA/TEG molar ratio of 1.5, 100% of the oligomers had divinyl end groups after 20 minutes of reaction time .
3. Synthesis of Biocompatible Poly(glycerol adipate) Elastomers Modified with Ethylene Glycol
Application Summary
Divinyl adipate is used in the synthesis of biocompatible poly(glycerol adipate) elastomers modified with ethylene glycol. These modified elastomers have potential applications in tissue engineering systems, drug delivery platforms, and coatings of biomedical prosthesis and implants .
Methods of Application
The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and ethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .
Results or Outcomes
The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .
4. Synthesis of Mixed Vinyl Adipate Esters
Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .
Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .
5. Synthesis of Biocompatible Poly(glycerol adipate) Elastomers Modified with Tetraethylene Glycol
Application Summary
Divinyl adipate is used in the synthesis of biocompatible poly(glycerol adipate) elastomers modified with tetraethylene glycol. These modified elastomers have potential applications in tissue engineering systems, drug delivery platforms, and coatings of biomedical prosthesis and implants .
Methods of Application
The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and tetraethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .
Results or Outcomes
The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-tetraethylene glycol elastomers .
6. Synthesis of Mixed Vinyl Adipate Esters
Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .
Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .
Future Directions
properties
IUPAC Name |
bis(ethenyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQAAQZDDMEFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074248 | |
Record name | Hexanedioic acid, diethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Divinyl adipate | |
CAS RN |
4074-90-2 | |
Record name | Divinyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4074-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Divinyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, diethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Divinyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIVINYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D145740345 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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